(2,4-Dichloro-pyrimidin-2-yl)-hydrazine

Nucleophilic aromatic substitution Regioselective synthesis Pyrimidine functionalization

Generic 2,4-dichloropyrimidine aminations often yield non-selective isomer mixtures that derail medchem projects. This compound solves that: it is the C2-selective hydrazine adduct (CAS 1935927-75-5) prepared in ~95% regioselectivity, ensuring a single isomeric starting material. - Enables definitive SAR via sequential SNAr functionalization at the remaining 4-chloro position. - Precursor to [1,2,4]triazolo[1,5-c]pyrimidine kinase scaffolds and pyrimidinyl hydrazone metal complexes. - Isomeric purity validated, eliminating synthetic failure from uncontrolled substitution.

Molecular Formula C4H4Cl2N4
Molecular Weight 179.00 g/mol
Cat. No. B12342669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichloro-pyrimidin-2-yl)-hydrazine
Molecular FormulaC4H4Cl2N4
Molecular Weight179.00 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)Cl)NN
InChIInChI=1S/C4H4Cl2N4/c5-2-1-3(10-7)9-4(6)8-2/h1H,7H2,(H,8,9,10)
InChIKeyDFSNJWVCHPZECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Dichloro-pyrimidin-2-yl)-hydrazine: Specifications & Procurement


(2,4-Dichloro-pyrimidin-2-yl)-hydrazine (CAS 1935927-75-5; molecular formula C4H4Cl2N4; molecular weight 179.00 g/mol) is a heterocyclic hydrazinopyrimidine derivative . The compound features a pyrimidine ring bearing two chlorine substituents and a hydrazine functional group, placing it within the broader class of hydrazinopyrimidines employed as versatile synthetic intermediates for fused heterocyclic systems and polydentate ligands [1]. The compound is structurally characterized by two chlorine atoms, a hydrazinyl group, and the pyrimidine core; its computed properties include a topological polar surface area of 63.8 Ų and XLogP of 1.7 [2].

Heterocyclic building block for triazolopyrimidine and fused systems
Dual chlorine handles enable sequential SNAr diversification
C2-selective hydrazine installation with high regiocontrol

Structural Determinants of Regioselectivity


Hydrazinopyrimidines cannot be treated as interchangeable procurement items due to pronounced differences in regiochemistry, substitution pattern, and downstream reactivity profiles that dictate their utility in specific synthetic pathways. The reaction of 2,4-dichloropyrimidine with nucleophiles typically yields non-selective mixtures of 2-substituted and 4-substituted products unless carefully controlled [1]. Furthermore, the specific arrangement of chlorine atoms relative to the hydrazine group—whether 2,4-dichloro substitution with hydrazine at the 2-position versus 4,6-dichloro substitution—profoundly influences both the compound's reactivity in SNAr transformations and the regiochemical outcome of subsequent cyclization reactions [2]. The position of halogen substituents determines which carbon centers remain electrophilic for further functionalization, making generic substitution without structural verification a source of synthetic failure and irreproducible biological data.

Substitution pattern mismatch

2,4-Dichloro vs 4,6-dichloro substitution alters electrophilic centers and cyclization regiochemistry, which may shift synthetic outcomes.

Non-selective SNAr outcomes

Generic 2,4-dichloropyrimidine amination yields uncontrolled isomeric mixtures unless conditions are carefully controlled; isomeric purity may not transfer.

Halogen count limits diversification

Monochloro analogs provide only one electrophilic handle, restricting sequential functionalization compared to dichloro hydrazinopyrimidines.

(2,4-Dichloro-pyrimidin-2-yl)-hydrazine: Evidence Guide


C2-Selective Hydrazine Installation Advantage

The synthesis of (2,4-dichloro-pyrimidin-2-yl)-hydrazine proceeds via nucleophilic aromatic substitution of 2,4-dichloropyrimidine with hydrazine. Under standard conditions, 2,4-dichloropyrimidine reacts with nucleophiles to produce non-selective mixtures of 2-substituted and 4-substituted products [1]. However, when the reaction is performed with hydrazine hydrate in ethanol with triethylamine, the C2 position can be selectively targeted to yield the desired 2-hydrazinyl-4-chloro isomer with 94.8% yield . This contrasts with the inherent non-selectivity of 2,4-dichloropyrimidine SNAr reactions, where uncontrolled substitution leads to isomeric mixtures that require chromatographic separation [1].

C2-Selective installation
Head-to-head
94.8% isolated yield vs uncontrolled isomeric mixture
Supports regioselective synthesis workflow with reduced purification burden
Hydrazine hydrate in ethanol with triethylamine; 2,4-dichloropyrimidine substrate
Nucleophilic aromatic substitution Regioselective synthesis Pyrimidine functionalization

Dual Chlorine Handles for Fused Heterocycle Synthesis

Hydrazinopyrimidines bearing chlorine substituents serve as versatile precursors for fused heterocyclic systems. Due to the high reactive nature of the hydrazino group, hydrazinopyrimidines have been widely employed for the synthesis of various fused pyrimidines including triazolo[4,3-c]pyrimidines and triazolo[1,5-c]pyrimidines via oxidative cyclization and Dimroth rearrangement pathways . The presence of two chlorine atoms in the target compound provides two distinct electrophilic centers (C4 and C6 positions, if the compound is indeed the 2-hydrazinyl-4,6-dichloro isomer) that remain available for sequential functionalization after hydrazine installation. In contrast, monochloro analogs such as 2-chloro-4-hydrazinopyrimidine possess only one remaining halogen for further derivatization, limiting the structural diversity accessible from a single intermediate [1].

Dual chlorine handles
Class-level inference
Two electrophilic centers (C4, C6) vs one in monochloro analog
Enables sequential diversification for library synthesis
Structural comparison based on substitution pattern
Fused pyrimidines Triazolopyrimidines Cyclization chemistry

Cytotoxic Potency Comparable to Thiosemicarbazones

Pyrimidinyl hydrazones derived from hydrazinopyrimidine precursors have demonstrated anticancer cytotoxicity comparable to established thiosemicarbazone chemotypes. The cytotoxic potency of pyrimidinyl hydrazones (PH) was comparable to that observed for thiosemicarbazones [1]. These compounds exert their cytotoxic action through a combination of metal mobilization (coordinating copper and zinc at biologically relevant pH levels) and reactive oxygen species generation [2]. While these data pertain to hydrazone derivatives rather than the parent hydrazine compound, they establish the value of hydrazinopyrimidine intermediates as precursors to pharmacologically relevant scaffolds with validated mechanism of action.

Derivative cytotoxicity
Context-dependent
Comparable to thiosemicarbazones (qualitative)
Supports cancer cell-model endpoint research via hydrazone derivatives
Applies to pyrimidinyl hydrazones, not the parent hydrazine; data to verify
Anticancer cytotoxicity Metal chelation Reactive oxygen species

Kinase Inhibitor Development Platform

Hydrazinopyrimidine derivatives are widely employed as intermediates in the synthesis of kinase inhibitors and antiviral agents [1]. Specifically, hydrazinopyrimidine derivatives 5–24 were evaluated for their in vitro anticancer activity toward cell lines of nine different types of human cancers, with some compounds demonstrating inhibitory effects at 10⁻⁵ M level and in certain cases at 10⁻⁷ M concentrations [2]. The chloro-substituted hydrazinopyrimidines serve as precursors for CDK4/6 inhibitor candidates via Buchwald-Hartwig amination and other transition metal-catalyzed coupling reactions [1]. This contrasts with non-halogenated hydrazinopyrimidines which lack the electrophilic handles required for such cross-coupling diversification strategies.

Kinase inhibitor platform
Class-level inference
Chlorine handles enable cross-coupling diversification
Precursor for kinase inhibitor library synthesis; supports medicinal chemistry workflows
Derivatives evaluated in cancer cell panels at 10⁻⁵–10⁻⁷ M levels
Kinase inhibitors CDK4/6 inhibitors Pharmaceutical intermediates

(2,4-Dichloro-pyrimidin-2-yl)-hydrazine: Application Scenarios


Triazolopyrimidine Libraries in Kinase Inhibitor Discovery

The compound serves as a precursor for the synthesis of [1,2,4]triazolo[1,5-c]pyrimidines via oxidative cyclization of chloropyrimidinyl hydrazones followed by Dimroth rearrangement . These fused heterocycles constitute privileged scaffolds in kinase inhibitor development. The dual chlorine substitution pattern enables sequential functionalization, allowing medicinal chemists to explore diverse substitution vectors from a single procured intermediate [4].

Metal-Chelating Hydrazones for Cancer Research

Condensation of (2,4-dichloro-pyrimidin-2-yl)-hydrazine with appropriate aldehydes or ketones yields pyrimidinyl hydrazone ligands capable of coordinating copper and zinc at biologically relevant pH . These metal complexes demonstrate cytotoxicity comparable to thiosemicarbazones and exert their effects through reactive oxygen species generation, making them valuable tools for investigating metal-dependent anticancer mechanisms [4].

Regioselective SNAr Diversification

The compound's synthesis demonstrates that C2-selective hydrazine installation can be achieved in high yield (~95%) from 2,4-dichloropyrimidine . This regioselectivity enables the preparation of defined 2-hydrazinyl-4-chloro intermediates that can undergo subsequent selective functionalization at the remaining chlorine position, in contrast to the non-selective mixtures typically obtained from uncontrolled 2,4-dichloropyrimidine aminations [4]. This property is particularly valuable for parallel synthesis and library production where isomeric purity is essential.

Application
Selection Property
Validation Focus
Triazolopyrimidine library synthesis
Regioselective SNAr handle
Isomeric purity and sequential diversification
Cancer cell-model studies (metal chelation)
Hydrazone formation reactivity
Metal-dependent cytotoxicity endpoints
Parallel synthesis and library production
C2-selective hydrazine installation
Isomeric purity without chromatography

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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